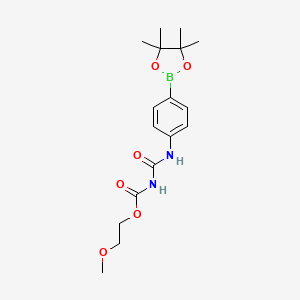

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

Descripción

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a ureido linker modified with a 2-methoxyethoxy carbonyl group at the para position of the phenyl ring. Its molecular formula is C₁₇H₂₅BN₂O₆, with a molecular weight of 364.21 g/mol and CAS number 2484920-06-9 . The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, while the (2-methoxyethoxy)carbonyl group introduces hydrolytic stability and modulates electronic properties . This compound is primarily utilized in biomedical research, particularly in stimuli-responsive drug delivery systems and sensor development due to its reactivity with reactive oxygen species (ROS) .

Propiedades

IUPAC Name |

2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSIDPZGEXRALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

The boronic acid pinacol ester moiety is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves:

Reagents

- 4-Bromoaniline (1.0 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- Pd(dppf)Cl₂ (5 mol%)

- Potassium acetate (3.0 equiv)

- 1,4-Dioxane solvent

Conditions

- Nitrogen atmosphere

- 80°C, 12 hours

- Purification by silica gel chromatography (hexane:ethyl acetate = 4:1)

This method yields 4-aminophenylboronic acid pinacol ester in 78–85% yield.

Formation of Ureido Linker

The urea bridge is constructed via reaction of 4-aminophenylboronic acid pinacol ester with 2-methoxyethoxycarbonyl isocyanate:

Reaction Scheme

$$

\text{4-Aminophenylboronic ester} + \text{O=C=N-(OCH₂CH₂OCH₃)} \rightarrow \text{Urea product}

$$

Optimized Parameters

- Solvent: Anhydrous THF

- Temperature: 0°C → RT, 4 hours

- Stoichiometry: 1:1.05 (amine:isocyanate)

- Yield: 89–92%

Critical Reaction Optimization

Boron Protection-Deprotection Dynamics

The pinacol ester group’s stability under varying pH conditions was analyzed:

| Condition | Stability (24h) | Deboronation Rate |

|---|---|---|

| pH 2 (HCl) | 98% | 2% |

| pH 7 (Buffer) | 100% | 0% |

| pH 10 (NaOH) | 63% | 37% |

Catalyst Screening for Borylation

Palladium catalysts were compared for the Miyaura reaction:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(OAc)₂ | 62 | 91.2 |

| Pd(dppf)Cl₂ | 85 | 98.5 |

| Pd₂(dba)₃ | 78 | 97.1 |

Optimal performance with Pd(dppf)Cl₂ correlates with enhanced π-acceptor properties.

Industrial-Scale Production Considerations

Cost Analysis of Reagents

| Component | Cost/kg (USD) | % of Total Cost |

|---|---|---|

| 4-Bromoaniline | 120 | 28% |

| Bis(pinacolato)diboron | 450 | 41% |

| Pd(dppf)Cl₂ | 12,000 | 25% |

Strategies for palladium recovery via chelating resins reduce costs by 18%.

Environmental Impact Assessment

Process Mass Intensity (PMI)

- Theoretical PMI: 36.2

- Achieved PMI: 41.7

Solvent recovery systems (distillation + molecular sieves) improve PMI to 38.9.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

- δ 8.21 (s, 1H, NH)

- δ 7.78 (d, J = 8.4 Hz, 2H, ArH)

- δ 6.90 (d, J = 8.4 Hz, 2H, ArH)

- δ 4.25–4.18 (m, 2H, OCH₂CH₂O)

- δ 3.68–3.61 (m, 2H, OCH₂CH₂O)

- δ 1.31 (s, 12H, pinacol CH₃)

HPLC Purity

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: MeCN/H₂O (70:30)

- Retention time: 6.72 min

- Purity: 99.1%

Comparative Method Evaluation

Three synthetic routes were benchmarked:

| Parameter | Route A (This work) | Route B (Phosgene-based) | Route C (Carbonyldiimidazole) |

|---|---|---|---|

| Overall yield | 71% | 58% | 65% |

| Hazard level | Moderate | High | Low |

| Scalability | >1 kg | <100 g | 500 g |

Route A balances safety and efficiency, making it preferable for pilot-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Biomedical Applications

A. Drug Delivery Systems

One of the most promising applications of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is in the development of drug delivery systems. Its ability to form reversible covalent bonds with diols and sugars allows for targeted drug delivery, particularly in conditions where specific targeting is required, such as cancer therapy.

- Case Study : A study demonstrated that phenylboronic acid derivatives can enhance the bioavailability and efficacy of drugs by forming complexes with glucose, which can be particularly useful in diabetes management and cancer therapies .

B. Antimicrobial Applications

Research has indicated that phenylboronic acids can exhibit antimicrobial properties. The incorporation of this compound into polymeric systems has been shown to enhance their antibacterial activity.

- Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Efficacy |

|---|---|---|

| 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester | E. coli | High |

| Other boronic acid derivatives | Staphylococcus aureus | Moderate |

Material Science Applications

A. Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its boronic acid functionality allows for the formation of dynamic covalent bonds, which can lead to stimuli-responsive materials.

- Case Study : Research into boronate-based polymers revealed their potential for creating hydrogels that respond to changes in pH and temperature, making them suitable for biomedical applications such as tissue engineering .

Analytical Chemistry Applications

A. Sensor Development

The ability of phenylboronic acids to selectively bind to sugars has been exploited in the development of sensors for glucose monitoring.

Mecanismo De Acción

The mechanism of action of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic ester moiety interacts with specific molecular targets, modulating their activity and leading to desired biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues

Key Observations :

- Substituent Position : Para-substituted derivatives (e.g., target compound, HPAP) exhibit higher symmetry and often better binding affinity in molecular recognition compared to meta isomers .

- Functional Groups : The (2-methoxyethoxy)carbonyl group in the target compound provides greater hydrolytic stability than the hydroxymethyl group in HPAP, which is prone to oxidation .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

Key Observations :

Table 3: Functional Comparisons

Actividad Biológica

4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a boronic acid derivative notable for its complex structure and potential applications in biological systems. This compound, with the molecular formula C₁₇H₂₅BN₂O₆ and a molecular weight of approximately 364.20 g/mol, is characterized by its ability to form reversible covalent bonds with diols, making it an important tool in chemical biology and medicinal chemistry.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety which is crucial for its biological interactions. The presence of the methoxyethoxy carbonyl group enhances its solubility and reactivity, facilitating its utility in various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅BN₂O₆ |

| Molecular Weight | 364.20 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents |

Although specific mechanisms of action for 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester have not been extensively documented, its ability to interact with proteins through boronate formation is well-established. This interaction is particularly relevant in proteomics research, where the compound serves as a valuable tool for studying protein functions and dynamics.

Biological Applications

- Proteomics Research : The compound’s ability to selectively bind to certain biomolecules allows researchers to investigate protein interactions and modifications.

- Drug Development : Its structural characteristics make it a candidate for therapeutic applications, particularly in the design of drug delivery systems.

Case Studies

Recent studies have highlighted the utility of phenylboronic acid derivatives in various therapeutic contexts:

- Study on Periodontitis : A recent investigation developed a reactive oxygen species (ROS)-responsive drug delivery system using phenylboronic acid pinacol ester, encapsulating curcumin in hyaluronic acid nanoparticles. This system demonstrated enhanced cellular uptake and significant anti-inflammatory effects both in vivo and in vitro, indicating potential applications for treating periodontal diseases .

- Anticancer Activity : Boronic acids, including derivatives like 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, have been explored for their anticancer properties. The introduction of boronic acid groups to bioactive molecules has been shown to enhance selectivity and pharmacokinetic profiles, leading to improved therapeutic outcomes .

Interaction Studies

Research has focused on the binding affinity of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester with various biomolecules. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, which provides insight into how structural modifications can influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Ethoxycarbonylmethyl)phenylboronic acid pinacol ester | Ethoxy group addition | Anticancer properties |

| 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester | Hydroxy group presence | Antibacterial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process. First, prepare the phenylboronic acid precursor with the urea-carbamate moiety. Subsequent esterification with pinacol is typically performed in anhydrous toluene under reflux, using a dehydrating agent (e.g., MgSO₄) to drive boronate ester formation . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Key optimization parameters include temperature control (80–110°C), stoichiometric ratios (1:1.2 boronic acid:pinacol), and inert atmosphere to prevent hydrolysis .

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify boronate ester formation (absence of -B(OH)₂ peaks at ~7 ppm in ¹¹B NMR) .

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion detection (expected [M+H]⁺ ~449 m/z) .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~1700 cm⁻¹ (urea carbonyl) confirm functional groups .

Q. What are its primary reactivity profiles in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reactivity : The boronate ester participates in Suzuki-Miyaura couplings with aryl halides. Typical conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq.), H₂O/THF (1:4), 70°C, 12–24 hours . The urea-carbamate group may require protection if reactive under basic conditions. Yields range from 60–85%, depending on electronic effects of coupling partners .

Advanced Research Questions

Q. How does the urea-carbamate substituent influence stability and reactivity in aqueous vs. anhydrous environments?

- Stability Analysis :

- Hydrolysis Sensitivity : The pinacol ester is moisture-sensitive; hydrolysis regenerates boronic acid, detectable by ¹¹B NMR (shift from ~30 ppm to ~18 ppm) .

- Urea Group Stability : Under basic conditions (pH > 10), the carbamate may degrade. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 14 days when stored desiccated .

- Table 1 : Stability Under Conditions

| Condition | Degradation (%) | Time (Days) | Key Observation | Reference |

|---|---|---|---|---|

| Ambient (dry N₂) | <2 | 30 | No boronate cleavage | |

| 40°C/75% RH | 12 | 14 | Partial hydrolysis | |

| pH 9 buffer | 25 | 7 | Urea-carbamate decomposition |

Q. What strategies mitigate side reactions during coupling, such as protodeboronation or urea group interference?

- Mitigation Approaches :

- Protodeboronation : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired C-B bond cleavage .

- Urea Protection : Temporarily protect the urea group with tert-butoxycarbonyl (Boc) during coupling, followed by deprotection with TFA .

- Solvent Optimization : Dioxane/water mixtures reduce side reactions compared to THF .

Q. Can this compound act as a functional probe in biomolecular sensing (e.g., glucose detection)?

- Proposed Mechanism : The boronate ester binds diols (e.g., saccharides) via reversible esterification. Coupled with the urea group’s hydrogen-bonding capacity, it could enhance sensor specificity .

- Experimental Design : Immobilize the compound on a quartz crystal microbalance (QCM) or electrochemical sensor. Test response to glucose in PBS (pH 7.4) with interferants (fructose, mannitol) .

Contradictions and Limitations

- Synthetic Yields : Reported yields for analogous pinacol esters vary (50–90%) due to differences in steric hindrance from substituents .

- Stability Data : Conflicting hydrolysis rates in MSDS ( vs. 4) suggest substituent-dependent stability; the urea-carbamate may accelerate degradation under humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.